1-(3-Amino-4-chloro-1H-pyrazol-1-yl)-3-methylbutan-2-ol
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Overview
Description
1-(3-Amino-4-chloro-1H-pyrazol-1-yl)-3-methylbutan-2-ol is a chemical compound with the molecular formula C₆H₁₀ClN₃O It is characterized by the presence of a pyrazole ring substituted with an amino group and a chlorine atom, as well as a butanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Amino-4-chloro-1H-pyrazol-1-yl)-3-methylbutan-2-ol typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone or β-ketoester under acidic or basic conditions.
Substitution Reactions: The amino and chloro substituents are introduced via substitution reactions. For example, chlorination can be achieved using thionyl chloride or phosphorus pentachloride, while the amino group can be introduced through nucleophilic substitution using ammonia or an amine.
Attachment of the Butanol Moiety: The final step involves the attachment of the butanol moiety to the pyrazole ring. This can be achieved through alkylation reactions using appropriate alkyl halides or alcohols under basic conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Amino-4-chloro-1H-pyrazol-1-yl)-3-methylbutan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to produce reduced forms of the compound.
Substitution: The amino and chloro groups can participate in substitution reactions with nucleophiles or electrophiles, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Ammonia, amines, thionyl chloride, phosphorus pentachloride, basic or acidic conditions.
Major Products Formed:
Oxidation Products: Hydroxylated derivatives, oxides.
Reduction Products: Reduced forms of the compound.
Substitution Products: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
1-(3-Amino-4-chloro-1H-pyrazol-1-yl)-3-methylbutan-2-ol has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool in biomedical research.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science.
Mechanism of Action
The mechanism of action of 1-(3-Amino-4-chloro-1H-pyrazol-1-yl)-3-methylbutan-2-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other biomolecules, leading to modulation of their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
1-(3-Amino-4-chloro-1H-pyrazol-1-yl)propan-2-ol: Similar structure but with a propanol moiety instead of butanol.
2-(3-Amino-4-chloro-1H-pyrazol-1-yl)acetic acid: Contains an acetic acid moiety instead of butanol.
Uniqueness: 1-(3-Amino-4-chloro-1H-pyrazol-1-yl)-3-methylbutan-2-ol is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. Its butanol moiety differentiates it from similar compounds, potentially leading to different reactivity and applications.
Properties
Molecular Formula |
C8H14ClN3O |
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Molecular Weight |
203.67 g/mol |
IUPAC Name |
1-(3-amino-4-chloropyrazol-1-yl)-3-methylbutan-2-ol |
InChI |
InChI=1S/C8H14ClN3O/c1-5(2)7(13)4-12-3-6(9)8(10)11-12/h3,5,7,13H,4H2,1-2H3,(H2,10,11) |
InChI Key |
OCKMECMWJFKSMZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(CN1C=C(C(=N1)N)Cl)O |
Origin of Product |
United States |
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